C8H22N2O2Si
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Overview
Description
. This colorless liquid is characterized by its amino and silane functional groups. It is commonly used as a coupling agent in the synthesis of polymers and as a surface modifier in various materials. The compound is known for its ability to improve adhesion and enhance the mechanical properties of coatings, adhesives, and sealants .
Preparation Methods
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: can be synthesized through a substitution reaction involving ethylenediamine and 3-chloropropylmethyldimethoxysilane . The reaction typically involves the following steps:
Stage 1: Ethylenediamine and 3-chloropropylmethyldimethoxysilane are reacted for 6 hours.
Stage 2: The reaction mixture is treated with ethanol and sodium at 80°C.
Chemical Reactions Analysis
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in substitution reactions with other functional groups.
Hydrolysis: The compound is highly sensitive to hydrolysis, leading to the formation of silanol groups.
Common reagents and conditions used in these reactions include ethylenediamine , 3-chloropropylmethyldimethoxysilane , ethanol , and sodium . Major products formed from these reactions include silanol derivatives and other substituted silanes .
Scientific Research Applications
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of polymers and as a surface modifier in various materials.
Medicine: Utilized in the preparation of hybrid organic-inorganic materials for medical applications.
Industry: Applied in coatings, adhesives, and sealants to enhance their mechanical properties.
Mechanism of Action
The mechanism by which 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane exerts its effects involves its amino and silane functional groups. These groups facilitate the formation of strong bonds with various substrates, leading to improved adhesion and enhanced mechanical properties . The molecular targets and pathways involved include the interaction of the amino groups with other functional groups and the hydrolysis of the silane groups to form silanol derivatives .
Comparison with Similar Compounds
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: can be compared with other similar compounds, such as:
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
These compounds share similar functional groups but differ in their specific structures and properties3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is unique due to its specific combination of amino and silane groups, which provide distinct advantages in terms of adhesion and mechanical properties .
Properties
Molecular Formula |
C8H22N2O2Si |
---|---|
Molecular Weight |
206.36 g/mol |
IUPAC Name |
N'-[3-(dimethoxymethylsilyl)propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9,13H2,1-2H3 |
InChI Key |
XFFPIAQRIDTSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[SiH2]CCCNCCN |
Origin of Product |
United States |
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